molecular formula C15H12O4 B290574 1,3-Benzodioxol-5-yl 4-methylbenzoate

1,3-Benzodioxol-5-yl 4-methylbenzoate

Cat. No. B290574
M. Wt: 256.25 g/mol
InChI Key: KAKCEQRMPPWXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxol-5-yl 4-methylbenzoate, also known as safrole, is an organic compound that has been widely used in scientific research due to its unique chemical properties. It is a colorless to pale yellow liquid that has a characteristic odor and is slightly soluble in water. This compound has been used in various fields of study, including medicinal chemistry, pharmacology, and toxicology.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl 4-methylbenzoate is not fully understood. However, it is believed to exhibit its antifungal and antibacterial properties through the inhibition of cell wall synthesis. It has also been found to inhibit the growth of cancer cells through the induction of apoptosis.
Biochemical and Physiological Effects:
1,3-Benzodioxol-5-yl 4-methylbenzoate has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant properties and to inhibit the production of reactive oxygen species. It has also been found to exhibit anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3-Benzodioxol-5-yl 4-methylbenzoate in lab experiments include its unique chemical properties, its ability to exhibit various biological activities, and its availability. However, its limitations include its potential toxicity and its potential to react with other chemicals.

Future Directions

There are several future directions for research involving 1,3-Benzodioxol-5-yl 4-methylbenzoate. These include the development of new drugs based on its chemical structure, the investigation of its potential use in the treatment of various diseases, and the identification of its potential side effects and toxicity. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 1,3-Benzodioxol-5-yl 4-methylbenzoate can be achieved through several methods, including the reaction of 1,3-Benzodioxol-5-yl 4-methylbenzoate with acetic anhydride and sulfuric acid. This reaction yields a mixture of isomers, which can be separated through column chromatography. Another method involves the reaction of 1,3-Benzodioxol-5-yl 4-methylbenzoate with methanol and hydrochloric acid, which yields 4-methoxy-1,2-methylenedioxybenzene. This compound can then be reacted with benzoyl chloride to yield 1,3-Benzodioxol-5-yl 4-methylbenzoate.

Scientific Research Applications

1,3-Benzodioxol-5-yl 4-methylbenzoate has been used in various scientific research applications, including medicinal chemistry and pharmacology. This compound has been found to exhibit antifungal, antibacterial, and antitumor properties. It has also been used in the synthesis of various drugs, including the antitumor drug, podophyllotoxin.

properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

1,3-benzodioxol-5-yl 4-methylbenzoate

InChI

InChI=1S/C15H12O4/c1-10-2-4-11(5-3-10)15(16)19-12-6-7-13-14(8-12)18-9-17-13/h2-8H,9H2,1H3

InChI Key

KAKCEQRMPPWXRN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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